2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid

Catalog No.
S852263
CAS No.
1227562-17-5
M.F
C8H6F3NO3
M. Wt
221.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic aci...

CAS Number

1227562-17-5

Product Name

2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid

IUPAC Name

2-[2-oxo-6-(trifluoromethyl)-1H-pyridin-3-yl]acetic acid

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)5-2-1-4(3-6(13)14)7(15)12-5/h1-2H,3H2,(H,12,15)(H,13,14)

InChI Key

XDXFFQOKQAANGC-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)CC(=O)O

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)CC(=O)O
  • Medchem building block

    The molecule possesses a pyridine ring, a common functional group in many biologically active molecules. Additionally, the presence of the carboxylic acid group and the hydroxyl group suggests potential for hydrogen bonding and other interactions with biological targets. This combination of features could make 2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid a valuable building block for medicinal chemists designing new drugs [].

  • Fluorine chemistry

    The trifluoromethyl group (CF3) is a common functional group in medicinal chemistry due to its unique electronic and lipophilic properties. The presence of this group in 2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid could influence its interaction with biological systems and potentially improve drug potency or metabolic stability [].

  • Analogue synthesis

    2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid could be a useful intermediate or precursor in the synthesis of other pyridine derivatives with potential biological activity. By modifying different parts of the molecule, researchers could explore the structure-activity relationship and identify compounds with desired properties [].

2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid is a pyridine derivative characterized by the presence of a hydroxyl group, a trifluoromethyl group, and an acetic acid moiety. Its chemical formula is C8H6F3NO3, and it has a molecular weight of 205.13 g/mol. The compound exhibits unique properties due to the trifluoromethyl group, which enhances lipophilicity and biological activity, making it an interesting candidate for various applications in medicinal chemistry and agrochemicals.

Typical of pyridine derivatives. Common reactions include:

  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the trifluoromethyl group.
  • Acid-Base Reactions: The carboxylic acid component can act as an acid, allowing for reactions with bases to form salts.
  • Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Synthesis of 2-hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid can be achieved through several methods:

  • From 2-Chloro-6-trifluoromethylpyridine:
    • Reacting 2-chloro-6-trifluoromethylpyridine with an alkali metal hydroxide in a sealed vessel at elevated temperatures (around 150°C) yields the desired compound. The reaction typically involves maintaining high pressure and adding the hydroxide solution gradually over time .
  • Alternative Pathways:
    • Other synthetic routes may involve starting from different pyridine derivatives and modifying them through functional group transformations such as hydroxylation or acylation.

The compound has various applications:

  • Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in creating compounds that target specific biological pathways.
  • Agrochemicals: It may be used as an active ingredient in pesticides or herbicides due to its potential biological activity against pests.
  • Material Sciences: The fluorinated nature of the compound can enhance properties such as thermal stability and resistance to degradation.

Several compounds share structural similarities with 2-hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid. Here is a comparison highlighting its uniqueness:

Compound NameSimilarity IndexUnique Features
2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde0.90Contains an aldehyde instead of a carboxylic acid
2-(2-Hydroxy-6-(trifluoromethyl)pyridin-3-yl)acetic acid0.81Similar acetic acid structure but different positioning
3-Hydroxy-6-(trifluoromethyl)pyridine-2-acetic acid0.81Hydroxyl and acetic acid groups at different positions
6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetic acid0.81Different positioning of the hydroxyl group

The presence of both a hydroxyl and a trifluoromethyl group in specific positions distinguishes 2-hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid from its analogs, potentially contributing to its unique reactivity and biological properties.

XLogP3

0.6

Dates

Modify: 2023-08-16

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